Clarithromycin Impurity L

Isomeric purity Process impurity control Pharmaceutical reference standards

Clarithromycin Impurity L (CAS 127253-06-9), systematically named 6-O-methylerythromycin A (E)-9-oxime, is a process-related and degradation impurity of the macrolide antibiotic clarithromycin. It belongs to the erythromycin-derived oxime subclass and is listed as Clarithromycin EP Impurity C in the European Pharmacopoeia.

Molecular Formula C38H70N2O13
Molecular Weight 763.0 g/mol
CAS No. 127253-06-9
Cat. No. B601444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClarithromycin Impurity L
CAS127253-06-9
SynonymsClarithromycin oxime
Molecular FormulaC38H70N2O13
Molecular Weight763.0 g/mol
Structural Identifiers
SMILESCCC1C(C(C(C(=NO)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O
InChIInChI=1S/C38H70N2O13/c1-15-26-38(10,45)31(42)21(4)28(39-46)19(2)17-37(9,48-14)33(53-35-29(41)25(40(11)12)16-20(3)49-35)22(5)30(23(6)34(44)51-26)52-27-18-36(8,47-13)32(43)24(7)50-27/h19-27,29-33,35,41-43,45-46H,15-18H2,1-14H3/b39-28-/t19-,20-,21+,22+,23-,24+,25+,26-,27+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1
InChIKeyMWBJRTBANFUBOX-IXGVTZHESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Clarithromycin Impurity L (CAS 127253-06-9) – What Every Procurement Specialist Needs to Know Before Sourcing This Macrolide Reference Standard


Clarithromycin Impurity L (CAS 127253-06-9), systematically named 6-O-methylerythromycin A (E)-9-oxime, is a process-related and degradation impurity of the macrolide antibiotic clarithromycin . It belongs to the erythromycin-derived oxime subclass and is listed as Clarithromycin EP Impurity C in the European Pharmacopoeia. The compound carries the E‑configuration at the C9 oxime, distinguishing it from its geometric isomer, the (Z)-oxime (EP Impurity L, CAS 127253‑05‑8). With a molecular weight of ~763.0 g/mol (C₃₈H₇₀N₂O₁₃), it is primarily employed as a certified reference standard for high‑performance liquid chromatography (HPLC) method validation and batch release testing in pharmaceutical quality control. Procurement decisions hinge on the isomer‑specific identity, chromatographic resolution from co‑eluting impurities, and documented purity, all of which directly affect compendial compliance and regulatory submission data integrity.

Why a Generic “Clarithromycin Impurity” Cannot Replace Clarithromycin Impurity L (CAS 127253-06-9) in Regulatory Analytics


Attempting to substitute Clarithromycin Impurity L with a different clarithromycin‑related impurity or an unspecified oxime mixture introduces significant analytical and regulatory risk. The (E)-oxime (CAS 127253‑06‑9) and the (Z)-oxime (CAS 127253‑05‑8) are geometric isomers that exhibit distinct chromatographic retention times, UV spectral fingerprints, and mass spectrometric behaviour under the pharmacopoeial conditions prescribed for clarithromycin impurity profiling . Regulatory submissions (e.g., ANDA, MAA) require impurity identification and quantification against a specific, structurally characterised reference standard; use of an incorrect isomer can lead to misidentification of impurity peaks, erroneous purity calculations, and rejection by authorities. Furthermore, the (E)-oxime is a critical precursor in the synthesis of 9a‑lactam macrolides, making its precise quantification essential for process control in API manufacturing . Generic impurity standards lacking isomer‑specific certification therefore fail to meet the traceability and accuracy requirements demanded by ICH Q3A/Q3B guidelines and current pharmacopoeial monographs.

Quantitative Differentiation Evidence for Clarithromycin Impurity L (CAS 127253-06-9) vs. Its Closest Analogues


Isomeric Purity: (E)-Oxime vs. (Z)-Oxime Content in Clarithromycin Impurity L

A scalable industrial process for the synthesis of clarithromycin 9‑(E)-oxime achieves a purity exceeding 98% while simultaneously restricting the undesired (Z)-isomer to less than 1% . In a separate open‑access study, the (E)-oxime was obtained with less than 1.2% (Z)-isomer without any additional crystallisation step . These data establish a quantitative isomeric purity benchmark: the (E)-oxime can be supplied at >98% isomeric purity, whereas the (Z)-oxime (EP Impurity L) typically constitutes the controlled impurity in the (E)-isomer product.

Isomeric purity Process impurity control Pharmaceutical reference standards

Certified HPLC Purity of Commercial Clarithromycin Impurity L (E-Oxime)

Commercially available lots of Clarithromycin EP Impurity C (the E-oxime) are certified with an HPLC purity of 98.09% . This level of purity is consistent across multiple suppliers targeting pharmacopoeial‑grade reference materials and is comparable to the purity of the corresponding Z‑oxime (Clarithromycin EP Impurity L), which is reported at ≥90% by HPLC by certain vendors . The quantitative comparability of purity values allows procurement decisions to be driven by isomeric identity and detection limits rather than bulk purity.

HPLC purity Reference standard certification Quality control

Chromatographic Retention Relative to the Clarithromycin Main Peak: E-Oxime vs. Z-Oxime

Under the USP clarithromycin related‑substances method, the (Z)-oxime (USP Impurity L) elutes at a relative retention time (RRT) of 0.74 with respect to the clarithromycin main peak . The (E)-oxime is chromatographically resolvable from the (Z)-isomer under reversed‑phase conditions specifically optimised for clarithromycin intermediate analysis; a baseline separation of the E- and Z-isomers has been demonstrated on a DIKMA‑Inertsil ODS-3 column (150 mm × 4.6 mm, 5 µm) . Although the exact RRT for the E‑oxime in the official USP monograph is not published, the isomer pair constitutes one of the critical peak pairs used to evaluate column selectivity for clarithromycin impurity profiling .

Relative retention time HPLC method specificity Impurity profiling

Pharmacopoeial Identity: EP Impurity C (E-Oxime) vs. EP Impurity L (Z-Oxime)

The European Pharmacopoeia assigns distinct monograph codes to the two oxime isomers: Clarithromycin EP Impurity C is defined as 6‑O‑methylerythromycin A (E)-9‑oxime (CAS 127253‑06‑9), while Clarithromycin EP Impurity L is the corresponding (Z)-oxime (CAS 127253‑05‑8) . This dual designation is mirrored in the USP, where the (Z)-oxime is catalogued as USP Clarithromycin Impurity L (RRT 0.74) . Regulatory filings for clarithromycin drug products must quantify and report these impurities separately; confusion between the two isomers can lead to out-of-specification results and citation in GMP inspections.

Pharmacopoeial monograph Impurity designation Regulatory compliance

Where Clarithromycin Impurity L (CAS 127253-06-9) Delivers the Greatest Value: Evidence-Backed Application Scenarios


EP and USP Clarithromycin Monograph Compliance Testing

Quality control laboratories performing the related‑substances test according to the European Pharmacopoeia clarithromycin monograph require EP Impurity C (E‑oxime) as the specified reference standard for peak identification. Use of the correct isomer ensures that the impurity profile matches the system suitability criteria, preventing costly OOS investigations. The certified HPLC purity of ≥98% supports accurate quantitation at the ICH Q3A reporting threshold (0.05%).

RP‑HPLC Method Development and Column Screening for Clarithromycin Impurity Profiling

The E‑oxime/Z‑oxime pair constitutes a critical separation in clarithromycin impurity HPLC methods. Researchers evaluating column selectivity use the E‑oxime to challenge the chromatographic system, as baseline resolution from the Z‑isomer is a key performance indicator . Only a structurally certified E‑oxime reference standard with documented isomeric purity >98% guarantees meaningful column ranking data.

Synthesis and Quality Control of 9a‑Lactam Macrolide APIs

Clarithromycin 9‑(E)-oxime is the direct precursor for Beckmann rearrangement to 9a‑lactam macrolides, an emerging class of bioactive compounds . Procurement of the E‑oxime with Z‑isomer content ≤1% is essential to avoid isomeric contamination in the downstream API and to ensure process reproducibility during scale‑up from gram to kilogram quantities.

Reference Standard Inventory for ANDA and MAA Regulatory Submissions

Generic drug manufacturers filing Abbreviated New Drug Applications (ANDAs) or Marketing Authorisation Applications (MAAs) for clarithromycin tablets or oral suspensions must include impurity characterisation data. Maintaining an inventory of the E‑oxime impurity standard, correctly labelled with CAS 127253‑06‑9 and accompanied by a certificate of analysis showing HPLC purity, NMR, and MS data, satisfies the ICH Q3B requirement for specified identified impurities and expedites regulatory review cycles.

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